molecular formula C17H13NO5 B14199674 5-Methoxy-2-(2-methyl-3-nitrophenyl)-4H-1-benzopyran-4-one CAS No. 921942-55-4

5-Methoxy-2-(2-methyl-3-nitrophenyl)-4H-1-benzopyran-4-one

Cat. No.: B14199674
CAS No.: 921942-55-4
M. Wt: 311.29 g/mol
InChI Key: PJJCYRBFKFECBO-UHFFFAOYSA-N
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Description

5-Methoxy-2-(2-methyl-3-nitrophenyl)-4H-1-benzopyran-4-one is a synthetic chromone derivative characterized by a benzoannelated γ-pyrone core (4H-1-benzopyran-4-one) substituted with a methoxy group at position 5 and a 2-methyl-3-nitrophenyl group at position 2. Chromones are recognized as privileged scaffolds in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties . Its structural complexity and substitution pattern suggest applications in drug discovery, particularly in targeting enzymes or receptors sensitive to electron-withdrawing substituents .

Properties

CAS No.

921942-55-4

Molecular Formula

C17H13NO5

Molecular Weight

311.29 g/mol

IUPAC Name

5-methoxy-2-(2-methyl-3-nitrophenyl)chromen-4-one

InChI

InChI=1S/C17H13NO5/c1-10-11(5-3-6-12(10)18(20)21)16-9-13(19)17-14(22-2)7-4-8-15(17)23-16/h3-9H,1-2H3

InChI Key

PJJCYRBFKFECBO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C2=CC(=O)C3=C(O2)C=CC=C3OC

Origin of Product

United States

Preparation Methods

Claisen-Schmidt Condensation

The Claisen-Schmidt reaction is a cornerstone for synthesizing flavones. For this compound, 2-hydroxy-4-methoxyacetophenone reacts with 2-methyl-3-nitrobenzaldehyde under basic conditions (e.g., KOH/EtOH). The resulting chalcone intermediate undergoes cyclization via acid catalysis (e.g., H2SO4/glacial acetic acid) to yield the flavone skeleton.

Key Steps :

  • Aldol Condensation : Formation of the chalcone intermediate (1-(2-hydroxy-4-methoxyphenyl)-3-(2-methyl-3-nitrophenyl)prop-2-en-1-one).
  • Cyclization : Intramolecular esterification under acidic conditions to form the benzopyranone core.

Cyclization of 1,3-Diketones

An alternative route involves the cyclization of 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione. This diketone, synthesized from 2-acetylphenyl 4-methoxybenzoate, reacts with 2-methyl-3-nitrobenzaldehyde in ethanol using piperidine as a catalyst. The resulting flavanone is oxidized to the flavone using iodine in dimethyl sulfoxide (DMSO), achieving yields up to 84%.

Reaction Conditions :

  • Catalyst : Piperidine (10 mol%) in ethanol at reflux.
  • Oxidizing Agent : I2/DMSO at 80°C for 2 hours.

Patent-Based Methods

A patent (AT389875B) discloses a novel approach using propargyl ether intermediates. 7-Hydroxy-4H-benzopyran-4-one is functionalized with propargyl bromide under basic conditions (K2CO3/acetone), followed by Huisgen cycloaddition with nitro-substituted benzyl azides to introduce the 2-methyl-3-nitrophenyl group.

Advantages :

  • Regioselective introduction of the nitro group via azide-alkyne click chemistry.
  • Compatibility with diverse substituents for structural diversification.

Optimization Strategies and Challenges

Nitro Group Introduction

The nitro group’s electron-withdrawing nature complicates electrophilic substitution. Directed ortho-metalation (DoM) using lithium diisopropylamide (LDA) enables selective nitration at the phenyl ring’s meta position. Subsequent methylation via Friedel-Crafts alkylation introduces the 2-methyl group.

Solvent and Catalyst Effects

  • Solvent : Ethanol and DMSO are preferred for their ability to stabilize intermediates.
  • Catalysts : Piperidine enhances chalcone formation, while iodine facilitates oxidation without over-oxidizing sensitive groups.

Yield Optimization

Step Conditions Yield (%)
Chalcone Formation KOH/EtOH, reflux, 6 hours 78
Cyclization H2SO4/HOAc, 80°C, 4 hours 82
Oxidation I2/DMSO, 80°C, 2 hours 84

Data adapted from and.

Analytical Characterization

Spectroscopic Data

  • IR (KBr) : 1665 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (NO2 asymmetric stretch), 1260 cm⁻¹ (C-O-C of methoxy).
  • 1H NMR (CDCl3) : δ 3.89 (s, 3H, OCH3), 6.87 (d, J = 2.4 Hz, H-3), 7.52 (d, J = 8.7 Hz, H-6), 8.21 (s, 1H, H-2′).
  • ESI-MS : m/z 342.1 [M+H]+.

Physical Properties

  • Melting Point : 162–164°C.
  • Solubility : Soluble in DMSO, chloroform; sparingly soluble in ethanol.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-(2-methyl-3-nitrophenyl)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can reduce the nitro group to an amino group.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Corresponding quinones or carboxylic acids.

    Reduction: Amino derivatives.

    Substitution: Various substituted chromen-4-one derivatives.

Scientific Research Applications

5-Methoxy-2-(2-methyl-3-nitrophenyl)-4H-chromen-4-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-(2-methyl-3-nitrophenyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Modulating Receptors: Interacting with cellular receptors to influence signal transduction processes.

    Altering Gene Expression: Affecting the expression of genes related to inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

Key Compounds for Comparison:

Daidzein (7-Hydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one)

  • Substituents: 7-hydroxy, 4-hydroxyphenyl.
  • Properties: High polarity due to hydroxyl groups, moderate solubility in water.
  • Bioactivity: Estrogenic activity via interaction with estrogen receptors.

7-Hydroxy-6-methoxy-2-[2-(4-methoxyphenyl)ethyl]-4H-1-benzopyran-4-one Substituents: 7-hydroxy, 6-methoxy, phenethyl chain.

5,8-Dihydroxy-2-methyl-4H-1-benzopyran-4-one

  • Substituents: 5,8-dihydroxy, 2-methyl.
  • Properties: Strong hydrogen-bonding capacity; antioxidant activity.

5,7-Dihydroxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one

  • Substituents: 5,7-dihydroxy, 4-methoxyphenyl.
  • Properties: Enhanced solubility in polar solvents; anti-inflammatory effects.

5,2'-Dimethoxyflavone (5-Methoxy-2-(2-methoxyphenyl)-4H-chromen-4-one) Substituents: 5-methoxy, 2-methoxyphenyl.

Comparative Data Table

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Bioactivity
Target Compound 5-OCH₃, 2-(2-CH₃-3-NO₂-C₆H₃) C₁₇H₁₃NO₆ 327.29 High reactivity (NO₂), potential antimicrobial activity
Daidzein 7-OH, 3-(4-OH-C₆H₄) C₁₅H₁₀O₄ 254.24 Estrogenic, antioxidant
5,8-Dihydroxy-2-methyl-4H-1-benzopyran-4-one 5,8-OH, 2-CH₃ C₁₀H₈O₄ 192.17 Antioxidant, anti-inflammatory
5,7-Dihydroxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one 5,7-OH, 4-OCH₃-C₆H₄ C₁₆H₁₂O₅ 284.26 Soluble in DMSO, anti-inflammatory
5,2'-Dimethoxyflavone 5-OCH₃, 2-OCH₃-C₆H₄ C₁₇H₁₄O₄ 282.29 CYP450 inhibition, moderate lipophilicity

Key Research Findings

In contrast, methoxy and hydroxyl groups in analogs like 5,7-dihydroxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one increase electron density, favoring antioxidant activity .

Solubility and Bioavailability :

  • Hydroxyl-rich analogs (e.g., Daidzein) exhibit higher aqueous solubility but lower membrane permeability. The target compound’s nitro and methyl groups likely reduce solubility but improve lipid bilayer penetration .

Biological Activity Trends :

  • Nitro-substituted chromones show promise in antimicrobial applications due to nitro group reactivity . Methoxy-substituted derivatives (e.g., 5,2'-dimethoxyflavone) are more associated with enzyme inhibition .

Synthetic Complexity :

  • Introducing the nitro group in the target compound requires precise nitration conditions, whereas hydroxyl or methoxy groups are typically added via simpler alkylation or demethylation reactions .

Biological Activity

5-Methoxy-2-(2-methyl-3-nitrophenyl)-4H-1-benzopyran-4-one, also known by its CAS number 921942-56-5, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 5-Methoxy-2-(2-methyl-3-nitrophenyl)-4H-1-benzopyran-4-one is C17H13NO5C_{17}H_{13}NO_5 with a molecular weight of 311.29 g/mol. The structure features a benzopyran backbone which is known for various biological activities, including antioxidant and anti-inflammatory effects.

Synthesis

The synthesis of this compound involves multi-step reactions, typically starting from simpler phenolic compounds. The general synthetic route includes:

  • Formation of the Benzopyran Skeleton : Utilizing appropriate precursors that can undergo cyclization.
  • Nitration : Introducing the nitro group at the desired position on the aromatic ring.
  • Methylation : Adding the methoxy group to enhance solubility and modify biological activity.

Antioxidant Properties

Research indicates that compounds with benzopyran structures often exhibit significant antioxidant activities. For instance, studies have shown that similar derivatives can scavenge free radicals effectively, which may have implications in preventing oxidative stress-related diseases .

Enzyme Inhibition

One of the notable biological activities of 5-Methoxy-2-(2-methyl-3-nitrophenyl)-4H-1-benzopyran-4-one is its potential as an enzyme inhibitor. Specific studies have demonstrated that related compounds can inhibit acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), both of which are crucial in neurodegenerative diseases like Alzheimer's .

CompoundAChE Inhibition IC50 (μM)MAO-B Inhibition IC50 (μM)
5-Methoxy Compound327
Related Benzopyrans0.09Not specified

Cytotoxicity Studies

In vitro studies assessing cytotoxicity have shown that certain derivatives possess selective toxicity against cancer cell lines while exhibiting low toxicity towards normal cells. This selectivity is critical for developing potential anticancer agents .

Case Studies and Research Findings

  • Neuroprotective Effects : A study highlighted the neuroprotective effects of a related compound in protecting neuronal cells from oxidative damage induced by hydrogen peroxide, suggesting potential applications in treating neurodegenerative disorders .
  • Antimicrobial Activity : Some derivatives have been tested for antimicrobial properties against various pathogens, showing promising results that warrant further investigation into their mechanisms of action .
  • Therapeutic Applications : The multifunctional nature of benzopyrans has led to their exploration in treating conditions such as Alzheimer's disease due to their ability to inhibit key enzymes involved in neurotransmitter degradation .

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